molecular formula C59H95N25O18S4 B12373423 |A-Conotoxin Rg1A

|A-Conotoxin Rg1A

Cat. No.: B12373423
M. Wt: 1570.8 g/mol
InChI Key: XLQOVPAFVSHLGV-VFWMWCIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of A-Conotoxin RgIA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Chemical Reactions Analysis

A-Conotoxin RgIA undergoes several types of chemical reactions:

    Oxidation: The formation of disulfide bonds between cysteine residues is crucial for the peptide’s stability and activity.

    Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like DTT or TCEP.

    Substitution: Amino acid residues can be substituted to create analogs with different properties. .

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like DTT. The major products formed are typically the oxidized or reduced forms of the peptide, as well as various analogs with modified amino acid sequences.

Scientific Research Applications

A-Conotoxin RgIA has a wide range of scientific research applications:

Mechanism of Action

A-Conotoxin RgIA exerts its effects by binding to the α9α10 nicotinic acetylcholine receptor. This binding inhibits the receptor’s activity, which in turn affects the transmission of pain signals in the nervous system. The peptide’s interaction with the receptor involves specific amino acid residues that form hydrogen bonds and other interactions with the receptor’s binding site .

Comparison with Similar Compounds

A-Conotoxin RgIA is part of a larger family of conotoxins, which are peptides derived from cone snail venom. Similar compounds include:

A-Conotoxin RgIA is unique in its high specificity for the α9α10 nicotinic acetylcholine receptor, making it particularly valuable for research into pain mechanisms and potential therapeutic applications.

Properties

Molecular Formula

C59H95N25O18S4

Molecular Weight

1570.8 g/mol

IUPAC Name

(2S)-2-[[(1R,4S,7S,13S,16S,19R,24R,27S,30S,33S,40R)-40-[(2-aminoacetyl)amino]-13-(carboxymethyl)-4,27,33-tris[3-(diaminomethylideneamino)propyl]-16-(hydroxymethyl)-30-[(4-hydroxyphenyl)methyl]-3,6,12,15,18,26,29,32,35,41-decaoxo-21,22,37,38-tetrathia-2,5,11,14,17,25,28,31,34,42-decazatricyclo[17.16.7.07,11]dotetracontane-24-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C59H95N25O18S4/c60-22-42(87)73-37-24-103-104-25-38-50(96)75-30(6-1-15-69-56(61)62)44(90)78-34(20-28-11-13-29(86)14-12-28)47(93)74-31(7-2-16-70-57(63)64)45(91)82-39(51(97)77-33(55(101)102)9-4-18-72-59(67)68)26-105-106-27-40(83-49(37)95)52(98)80-36(23-85)48(94)79-35(21-43(88)89)54(100)84-19-5-10-41(84)53(99)76-32(46(92)81-38)8-3-17-71-58(65)66/h11-14,30-41,85-86H,1-10,15-27,60H2,(H,73,87)(H,74,93)(H,75,96)(H,76,99)(H,77,97)(H,78,90)(H,79,94)(H,80,98)(H,81,92)(H,82,91)(H,83,95)(H,88,89)(H,101,102)(H4,61,62,69)(H4,63,64,70)(H4,65,66,71)(H4,67,68,72)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1

InChI Key

XLQOVPAFVSHLGV-VFWMWCIBSA-N

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCN=C(N)N)CC4=CC=C(C=C4)O)CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC(=O)O)CO)NC(=O)CN)CCCN=C(N)N

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCN=C(N)N)CC4=CC=C(C=C4)O)CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)NC(C(=O)NC(C(=O)N2C1)CC(=O)O)CO)NC(=O)CN)CCCN=C(N)N

Origin of Product

United States

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